5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound with a molecular formula of C13H11NO3 and a molecular weight of 229.24 g/mol . This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of a cyclopropyl group and a phenyl group attached to the oxazole ring makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with phenylglyoxal in the presence of a suitable catalyst to form the oxazole ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups on the oxazole ring.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The cyclopropyl and phenyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazole-4-carboxylic acid: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid: Contains a methyl group instead of a cyclopropyl group, leading to different reactivity and biological effects.
5-Cyclopropyl-2-methyl-1,3-oxazole-4-carboxylic acid: Has a methyl group instead of a phenyl group, which can alter its chemical and biological properties.
Uniqueness
The presence of both cyclopropyl and phenyl groups in 5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid makes it unique compared to other similar compounds. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)10-11(8-6-7-8)17-12(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMNZWYGTFJKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C(O2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016761-70-8 |
Source
|
Record name | 5-cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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